1-(4-Methoxyphenyl)pent-1-en-3-one

Beschreibung

Nomenclature and Structural Classification within Aryl Enones

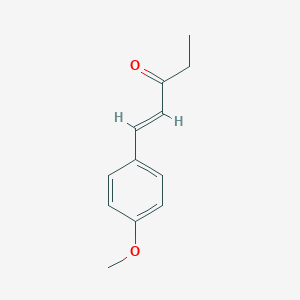

(E)-1-(4-Methoxyphenyl)pent-1-en-3-one is systematically named according to IUPAC conventions. The "(E)-" prefix indicates the stereochemistry at the carbon-carbon double bond, signifying that the substituents of higher priority on each carbon are on opposite sides. The core structure is a pent-1-en-3-one, a five-carbon chain with a double bond at the first position and a ketone group at the third. This backbone is substituted with a 4-methoxyphenyl (B3050149) group at the first carbon position.

This compound belongs to the broad class of organic compounds known as aryl enones, which feature an aromatic ring conjugated with an enone system (an alpha,beta-unsaturated ketone). acs.org More specifically, it is often classified as a chalcone (B49325) derivative. Chalcones are biogenetic precursors to flavonoids and are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jetir.org In the case of (E)-1-(4-Methoxyphenyl)pent-1-en-3-one, one of the aromatic rings is replaced by an ethyl group, distinguishing it from more traditional chalcones. The presence of the methoxy (B1213986) (-OCH3) group on the phenyl ring is a common feature in many biologically active chalcones, often influencing their therapeutic properties. nih.govresearchgate.net

Table 1: Chemical Identification of (E)-1-(4-Methoxyphenyl)pent-1-en-3-one

| Identifier | Value |

| IUPAC Name | (E)-1-(4-methoxyphenyl)pent-1-en-3-one |

| CAS Number | 104-27-8 |

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| Synonyms | α-Methylanisalacetone, Ethone, 1-(p-Methoxyphenyl)-1-penten-3-one |

Historical Context and Early Investigations

The primary synthetic route to (E)-1-(4-Methoxyphenyl)pent-1-en-3-one and related aryl enones is the Claisen-Schmidt condensation. This reaction, a variation of the aldol (B89426) condensation, was independently developed by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881. wikipedia.org The Claisen-Schmidt condensation typically involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, in the presence of a base or acid catalyst. wikipedia.org

Historically, this method has been the cornerstone for the synthesis of chalcones and their derivatives. nih.gov The reaction involves the condensation of a substituted benzaldehyde, in this case, 4-methoxybenzaldehyde (B44291), with a ketone, here, ethyl methyl ketone (butanone). While the Claisen-Schmidt reaction has been known for over a century, specific documentation of the synthesis of (E)-1-(4-Methoxyphenyl)pent-1-en-3-one in early chemical literature is not prominent. Its investigation has largely coincided with the broader exploration of chalcone derivatives for various applications in more recent decades.

Current Research Landscape and Future Perspectives

Current research on (E)-1-(4-Methoxyphenyl)pent-1-en-3-one is exemplified by studies into more efficient synthetic methods and the evaluation of its biological activities. A notable advancement is the use of microwave-assisted Claisen-Schmidt condensation to synthesize this compound. This "green chemistry" approach offers advantages over conventional methods, such as reduced reaction times and potentially higher yields. researchgate.net

A study published in the ITB Journal of Mathematical and Fundamental Sciences detailed the synthesis of (E)-1-(4-methoxyphenyl)pent-1-en-3-one from p-methoxybenzaldehyde and ethyl methyl ketone using this microwave-assisted technique. researchgate.net The research also included the characterization of the product using spectroscopic methods and an evaluation of its anti-inflammatory properties. The study found that while a related compound, (E)-4-(4-methoxyphenyl)but-3-en-2-one, retained anti-inflammatory activity, the activity of (E)-1-(4-methoxyphenyl)pent-1-en-3-one was diminished compared to its precursor, ethyl p-methoxycinnamate.

The future for research on (E)-1-(4-Methoxyphenyl)pent-1-en-3-one appears promising, particularly in the context of the extensive biological activities reported for methoxy-substituted chalcones. These related compounds have demonstrated a wide array of pharmacological effects, including anticancer, antifungal, anti-inflammatory, and antioxidant properties. nih.govproquest.com The presence of methoxy groups is often considered favorable for antitumor activity. nih.gov Furthermore, chalcone derivatives are being investigated as inhibitors of enzymes like monoamine oxidase (MAO), with the methoxy substitution playing a role in their inhibitory potential. researchgate.net

Future investigations will likely focus on:

Exploring a wider range of biological activities: Given the diverse bioactivities of related chalcones, this compound could be screened for other therapeutic properties.

Structural modifications: The core structure of (E)-1-(4-methoxyphenyl)pent-1-en-3-one provides a scaffold for further chemical modifications to enhance potency or selectivity for specific biological targets.

Applications in materials science: Aryl enones and chalcones are also being explored for applications beyond medicine, including in the development of new materials.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(4-methoxyphenyl)pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11(13)7-4-10-5-8-12(14-2)9-6-10/h4-9H,3H2,1-2H3/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDQOBRACOQXGE-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00231670 | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white to pale yellow crystals with a sweet, buttery, caramellic odour | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

278.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/785/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

104-27-8, 82297-64-1 | |

| Record name | 1-Penten-3-one, 1-(p-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(p-Methoxyphenyl)-1-penten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082297641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 104-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1E)-1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00231670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)pent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0ZZO1ACOR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

61.3 - 61.9 °C | |

| Record name | 1-(4-Methoxyphenyl)-1-penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030905 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemo Engineering

Classical Condensation Reactions

The cornerstone of synthesizing 1-(4-methoxyphenyl)pent-1-en-3-one lies in the formation of a carbon-carbon bond between an aldehyde and a ketone. The Claisen-Schmidt and aldol (B89426) condensations are the most prominent classical methods employed for this purpose.

Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a variation of the aldol condensation, specifically involving the reaction of an aldehyde or ketone that has an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This makes it an ideal and widely used method for the synthesis of this compound. The reaction involves the condensation of 4-methoxybenzaldehyde (B44291) with ethyl methyl ketone.

The Claisen-Schmidt condensation is typically catalyzed by a base, which facilitates the deprotonation of the α-carbon of the ketone. Sodium hydroxide (B78521) (NaOH) is a commonly used catalyst for this reaction. nih.gov The reaction conditions often involve stirring the reactants at room temperature. In some instances, the reaction mixture is gently heated to promote the reaction. google.com The use of solid NaOH in a solvent-free grinding technique has also been reported to yield quantitative results for similar reactions. nih.gov

A study detailed the synthesis of (E)-1-(4-methoxyphenyl)pent-1-en-3-one by reacting 4-methoxybenzaldehyde with ethyl methyl ketone. researchgate.net This reaction was part of a broader synthesis of p-methoxystyryl ketone derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 4-Methoxybenzaldehyde | Ethyl methyl ketone | Base (e.g., NaOH) | Stirring at room temperature | (E)-1-(4-Methoxyphenyl)pent-1-en-3-one |

This table summarizes the typical reactants and conditions for the Claisen-Schmidt condensation synthesis of this compound.

The mechanism of the Claisen-Schmidt condensation for the formation of this compound proceeds through a series of well-defined steps:

Enolate Formation: A hydroxide ion from the base (e.g., NaOH) removes an α-hydrogen from the ethyl methyl ketone, forming a resonance-stabilized enolate ion. gordon.edumagritek.com

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the 4-methoxybenzaldehyde. magritek.com This results in the formation of a β-hydroxy ketone intermediate. magritek.com

Dehydration: The β-hydroxy ketone readily undergoes dehydration, eliminating a water molecule to form the more stable, conjugated α,β-unsaturated ketone, this compound. gordon.edumagritek.com The extensive conjugation in the final product drives the reaction towards its formation. researchgate.net

Aldol Condensation Approaches

While the Claisen-Schmidt reaction is a specific type of aldol condensation, the broader principles of aldol condensation are fundamental to this synthesis. wikipedia.org The reaction involves the base-catalyzed reaction between two carbonyl compounds, leading to a β-hydroxy carbonyl compound which can then dehydrate. azom.com In the synthesis of this compound, 4-methoxybenzaldehyde serves as the electrophile and ethyl methyl ketone provides the nucleophilic enolate.

Microwave-Assisted Synthetic Strategies

To enhance reaction rates and yields, microwave-assisted organic synthesis has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to cleaner reactions and shorter reaction times compared to conventional heating methods. oatext.com

Process Optimization for Enhanced Yields

Microwave irradiation has been successfully applied to the Claisen-Schmidt condensation for the synthesis of this compound. researchgate.net In one study, the reaction between 4-methoxybenzaldehyde and ethyl methyl ketone was carried out under microwave irradiation. researchgate.net The optimization of this process involves adjusting the microwave power and reaction time to maximize the yield of the desired product. researchgate.netresearchgate.net For instance, a study on a related compound found that varying the microwave power influenced the diastereoselectivity of the reaction. researchgate.net Another study reported that irradiating the reaction mixture at 600W for 20 minutes resulted in a 67.3% yield for a similar compound. researchgate.net

| Parameter | Condition | Effect on Yield |

| Microwave Power | 300W, 450W, 600W | Increased power can lead to higher yields, but optimization is necessary to avoid decomposition. researchgate.netresearchgate.net |

| Reaction Time | 5, 10, 20 minutes | Longer reaction times generally lead to higher conversion, up to an optimal point. researchgate.net |

This interactive table illustrates how different microwave parameters can be adjusted to optimize the yield of this compound in a microwave-assisted Claisen-Schmidt condensation.

The use of microwave-assisted synthesis represents a significant advancement, offering a more efficient and environmentally friendly approach to producing this compound. oatext.compsu.edu

Efficiency and Green Chemistry Considerations

The classical Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde (p-anisaldehyde) with a ketone (2-butanone), typically using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent such as ethanol. aip.orgwikipedia.org While effective, traditional methods often require long reaction times and can generate significant waste from neutralization steps.

Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to improve efficiency, reduce waste, and utilize more environmentally benign conditions. Several innovative approaches have been applied to the synthesis of chalcones and related p-methoxystyryl ketones, enhancing both the efficiency and the environmental profile of the process.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. For instance, the synthesis of (E)-4-(4-methoxyphenyl)but-3-en-2-one, a close analog, was achieved with a 90% yield under microwave conditions. nih.gov

Solvent-Free Reactions: Performing the condensation by grinding the reactants with a solid catalyst, such as solid NaOH, can lead to quantitative yields (96-98%) without the need for a solvent, significantly reducing waste. nih.gov

Near-Critical Water: Utilizing near-critical water as a reaction medium serves a dual purpose as both solvent and catalyst, obviating the need for traditional acid or base catalysts and simplifying product purification. researchgate.net

Alternative Catalysts: Research has explored various catalysts to improve reaction conditions, including solid superacids and ionic liquids, which can often be recycled and reused. nih.govscirp.org

These modern methods represent a significant step forward, offering higher efficiency and better alignment with the principles of green chemistry compared to conventional protocols. aip.orgaip.orgresearchgate.net

Derivatization and Analog Synthesis

The core structure of this compound can be readily modified to produce a wide array of derivatives and analogs, enabling the fine-tuning of its chemical properties.

Preparation of O-Alkylated Derivatives

The preparation of O-alkylated derivatives typically begins with the corresponding phenolic compound, 1-(4-hydroxyphenyl)pent-1-en-3-one. The hydroxyl group provides a reactive site for alkylation via the Williamson ether synthesis. In this reaction, the phenol (B47542) is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide to form the ether.

A general procedure involves reacting the 4-hydroxy chalcone (B49325) with an appropriate alkyl halide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). kg.ac.rsnih.govnih.gov This method allows for the introduction of a diverse range of alkyl groups onto the phenolic oxygen.

Table 1: Representative Conditions for O-Alkylation of Phenolic Chalcones

| Starting Material | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| (E)-1-(4-hydroxy-3-methoxyphenyl)-5-methylhex-1-en-3-one | Alkyl Halides | K2CO3 | Acetone | Ultrasound, 45-50 °C | kg.ac.rsnih.gov |

| Methyl (Methyl 5-acetamido-7,8,9-tri-O-acetyl-3,5-dideoxy-D-glycero-α-D-galacto-2-nonulopyranosid)onate | Propargyl Bromide | NaH | THF | 0 °C to RT | nih.gov |

| 4-Hydroxycoumarin | Secondary O-acetyl compounds | SO42-/SnO2 | Acetic Acid | Reflux | scirp.org |

Synthesis of Structurally Related p-Methoxystyryl Ketones

A vast number of structurally related p-methoxystyryl ketones can be synthesized by varying the ketone component in the Claisen-Schmidt condensation with p-anisaldehyde (4-methoxybenzaldehyde). wikipedia.orgacs.org This reaction is a cornerstone for creating a library of analogs with different alkyl or aryl groups adjacent to the carbonyl function. The fundamental reaction involves the enolate of a ketone attacking the carbonyl carbon of p-anisaldehyde, followed by dehydration to yield the α,β-unsaturated ketone. wikipedia.org

Table 2: Synthesis of p-Methoxystyryl Ketone Analogs via Claisen-Schmidt Condensation

| Ketone Reactant | Resulting p-Methoxystyryl Ketone | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetone | (E)-4-(4-Methoxyphenyl)but-3-en-2-one | NaOH (aq), Microwave | 90% | nih.gov |

| 2-Hydroxyacetophenone | 2'-Hydroxy-4-methoxychalcone | Basic Medium | - | researchgate.net |

| Cyclopentanone | 2,5-bis(4-methoxybenzylidene)cyclopentanone | FeCl3·6H2O, Ionic Liquid | - | nih.gov |

| 2-Butanone | This compound | HCl gas | - | acs.org |

Role as a Synthetic Building Block in Complex Molecule Construction

The conjugated enone system of this compound makes it a versatile synthetic intermediate, capable of participating in a variety of chemical transformations to build more complex molecular scaffolds. acs.org

The electron-deficient β-carbon and the π-system of the double bond are key to its reactivity.

Michael Addition: The compound can act as a Michael acceptor, reacting with a wide range of nucleophiles (enolates, amines, thiols) in a conjugate addition reaction. This process is fundamental for forming new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of 1,5-dicarbonyl compounds and other functionalized molecules. For example, a similar chalcone, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, undergoes Michael addition with acetophenone (B1666503) to yield a 1,5-dione. buchler-gmbh.com

Diels-Alder Reactions: As a dienophile, the α,β-unsaturated ketone system can participate in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene (B86901) derivatives. masterorganicchemistry.com This reaction is a powerful tool for constructing six-membered rings with high stereocontrol. The electron-withdrawing nature of the keto-group enhances the reactivity of the dienophile. masterorganicchemistry.comprinceton.edu

Synthesis of Heterocycles: Chalcones are well-established precursors for the synthesis of a variety of heterocyclic compounds. For instance, reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazolines, five-membered nitrogen-containing rings. nih.gov

Reduction Reactions: The double bond and the carbonyl group can be selectively reduced. Catalytic hydrogenation can saturate the carbon-carbon double bond to produce 1-(4-methoxyphenyl)pentan-3-one. Bioreduction using yeast has also been shown to selectively reduce the C=C bond in chalcones. mdpi.com Reduction of the carbonyl group would yield the corresponding secondary alcohol. These transformations provide access to saturated ketones and alcohols, further expanding the synthetic utility of the parent compound.

Chemical Reactivity and Mechanistic Investigations

Reactions of the α,β-Unsaturated Ketone Moiety

The conjugated system of a double bond and a carbonyl group in the α,β-unsaturated ketone portion of the molecule is a hub of chemical activity, susceptible to a variety of transformations.

The carbon-carbon double bond in α,β-unsaturated ketones is susceptible to oxidative cleavage and epoxidation. While specific studies on 1-(4-Methoxyphenyl)pent-1-en-3-one are not prevalent in publicly accessible literature, the expected reactivity can be inferred from the behavior of analogous compounds.

Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction typically proceeds via a concerted mechanism to form an epoxide ring. For α,β-unsaturated ketones that are electron-deficient, a combination of hydrogen peroxide and a base, such as sodium hydroxide (B78521), is often employed for epoxidation. This proceeds through a nucleophilic attack of the hydroperoxide anion.

Table 1: Potential Oxidation Reactions and Expected Products

| Oxidizing Agent | Expected Product | Reaction Type |

|---|---|---|

| m-CPBA | 1-(4-Methoxyphenyl)-1,2-epoxypentan-3-one | Electrophilic Epoxidation |

| H₂O₂ / NaOH | 1-(4-Methoxyphenyl)-1,2-epoxypentan-3-one | Nucleophilic Epoxidation |

Note: This table is based on the general reactivity of α,β-unsaturated ketones and does not represent experimentally confirmed results for this compound.

The reduction of α,β-unsaturated ketones can yield a variety of products, depending on the reducing agent and reaction conditions. The two primary sites for reduction are the carbon-carbon double bond and the carbonyl group.

Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used. NaBH₄ is a milder reducing agent and can selectively reduce the carbonyl group (1,2-reduction) to a secondary alcohol, yielding 1-(4-Methoxyphenyl)pent-1-en-3-ol. However, under certain conditions, particularly with the possibility of forming borane (B79455) species, 1,4-reduction (conjugate reduction) of the double bond can also occur, leading to 1-(4-Methoxyphenyl)pentan-3-one. youtube.commasterorganicchemistry.comyoutube.comumn.edumasterorganicchemistry.com LiAlH₄ is a much stronger reducing agent and will typically reduce both the carbonyl group and the carbon-carbon double bond, resulting in the saturated alcohol, 1-(4-Methoxyphenyl)pentan-3-ol.

Catalytic hydrogenation with H₂ over a metal catalyst (e.g., Pd, Pt, Ni) will generally reduce both the alkene and the ketone, also yielding 1-(4-Methoxyphenyl)pentan-3-ol.

Table 2: Potential Reduction Reactions and Resulting Products

| Reducing Agent | Predominant Product(s) | Type of Reduction |

|---|---|---|

| NaBH₄ | 1-(4-Methoxyphenyl)pent-1-en-3-ol | 1,2-Reduction of Ketone |

| NaBH₄ (potential for) | 1-(4-Methoxyphenyl)pentan-3-one | 1,4-Reduction of Alkene |

| LiAlH₄ | 1-(4-Methoxyphenyl)pentan-3-ol | Reduction of both Alkene and Ketone |

Note: The product distribution can be influenced by reaction conditions such as solvent and temperature. This table is based on general principles.

The electron-withdrawing nature of the carbonyl group makes the β-carbon of the α,β-unsaturated system electrophilic and susceptible to nucleophilic attack in a conjugate or Michael addition. A wide range of nucleophiles can participate in this reaction.

Electrophilic addition to the double bond is also possible, though less common for α,β-unsaturated ketones due to the deactivating effect of the carbonyl group on the double bond's nucleophilicity.

Table 3: Examples of Nucleophilic Addition (Michael Addition)

| Nucleophile | Product |

|---|---|

| Cyanide (e.g., NaCN) | 4-Cyano-1-(4-methoxyphenyl)pentan-3-one |

| Thiol (e.g., Thiophenol) | 1-(4-Methoxyphenyl)-4-(phenylthio)pentan-3-one |

| Amine (e.g., Diethylamine) | 4-(Diethylamino)-1-(4-methoxyphenyl)pentan-3-one |

Note: These are illustrative examples based on the known reactivity of Michael acceptors.

Reactions Involving the Aromatic Methoxy (B1213986) Group

The 4-methoxy group on the phenyl ring also influences the molecule's reactivity, primarily through its electron-donating nature.

The methoxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the pentenone substituent, electrophilic attack is directed to the ortho positions (C-3 and C-5) of the benzene (B151609) ring. However, the pentenone substituent is deactivating, which can make these reactions require more forcing conditions than with simple anisole. There is a lack of specific literature detailing electrophilic aromatic substitution reactions on this compound.

The most common functional group interconversion for an aryl methyl ether is its cleavage to the corresponding phenol (B47542). This O-demethylation can be achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into 1-(4-Hydroxyphenyl)pent-1-en-3-one.

Photochemical Transformations

There is no available scientific literature detailing the E/Z photoisomerization of this compound. Chalcones and related enones can undergo reversible isomerization around the carbon-carbon double bond upon exposure to ultraviolet light, leading to a photostationary state with a mixture of both E and Z isomers. The specific quantum yields, wavelength dependencies, and the nature of the excited states (e.g., singlet or triplet) involved in this process for this compound have not been reported.

No studies have been found that investigate the photodimerization of this compound. The [2+2] cycloaddition of enones is a well-known photochemical reaction, often occurring in the solid state or in concentrated solutions, which can lead to the formation of various cyclobutane (B1203170) derivatives (e.g., head-to-head or head-to-tail dimers). However, the propensity of this compound to undergo such reactions, the stereochemistry of the resulting dimers, and the reaction conditions required have not been documented.

Detailed Mechanistic Elucidation of Key Transformations

A kinetic and thermodynamic analysis of the transformations of this compound is not present in the current body of scientific literature. Such studies would provide crucial data, including reaction rate constants, activation energies, and the Gibbs free energy changes for its various potential reactions. This information is fundamental to understanding the feasibility and spontaneity of its chemical transformations.

There are no available computational or experimental studies that characterize the transition states for reactions involving this compound. The elucidation of transition state geometries, energies, and vibrational frequencies through methods such as density functional theory (DFT) would be essential for a deep understanding of the reaction pathways, including any pericyclic reactions, nucleophilic additions, or photochemical processes.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the structure-property relationships of chalcone (B49325) derivatives. tandfonline.combhu.ac.in These calculations offer a detailed description of various molecular attributes from first principles.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. mdpi.com For chalcones like 1-(4-Methoxyphenyl)pent-1-en-3-one, DFT, often using the B3LYP hybrid functional with basis sets like 6-311G** or 6-311++G(d,p), provides reliable predictions of molecular geometry, electronic properties, and spectroscopic signatures. mdpi.comnih.govniscpr.res.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. globalresearchonline.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For chalcone derivatives, the HOMO is typically localized over the methoxyphenyl ring, while the LUMO is distributed across the α,β-unsaturated keto-moiety. This distribution facilitates intramolecular charge transfer from the donor part (methoxyphenyl group) to the acceptor part (enone system). In studies of similar chalcones, DFT calculations have been used to determine these energy values, which are fundamental to understanding their electronic behavior. bhu.ac.inniscpr.res.in For instance, the HOMO-LUMO energy gap for the related compound (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one was calculated to be around 3.75 eV. niscpr.res.in

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -5.789 | niscpr.res.in |

| ELUMO | -2.042 | niscpr.res.in |

| Energy Gap (ΔE) | 3.747 | niscpr.res.in |

DFT calculations are highly effective in predicting various spectroscopic properties, which aids in the structural elucidation of newly synthesized compounds. nih.gov Theoretical vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) can be calculated and compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can predict the vibrational modes of this compound. For similar chalcones, DFT studies have successfully assigned the characteristic vibrational frequencies, such as the C=O stretching of the carbonyl group, the C=C stretching of the enone bridge, and the aromatic ring vibrations. niscpr.res.inresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Studies on related chalcones demonstrate a strong correlation between the calculated and experimental chemical shifts, confirming the molecular structure and providing insights into the electronic environment of the nuclei. nih.govopenaccesspub.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. bhu.ac.in The calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, which are typically π→π* and n→π* transitions for chalcones. niscpr.res.in

| Spectroscopic Technique | Predicted Parameter | Typical Predicted Values for Chalcones | Reference |

|---|---|---|---|

| IR | C=O Stretching Frequency | ~1650-1680 cm-1 | niscpr.res.in |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190 ppm | nih.gov |

| ¹H NMR | Vinyl Protons (-CH=CH-) | ~7.0-8.0 ppm | chemicalbook.com |

| UV-Vis (TD-DFT) | λmax (π→π*) | ~300-400 nm | niscpr.res.in |

Molecules with extended π-conjugated systems and significant intramolecular charge transfer, like many chalcone derivatives, are candidates for materials with nonlinear optical (NLO) properties. openaccesspub.org NLO materials are important for applications in photonics and optoelectronics. researchgate.netnih.gov DFT calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value indicates a strong NLO response. For chalcones, the presence of an electron-donating group (like the methoxy (B1213986) group) and an electron-accepting group (the carbonyl group) connected by a π-bridge can lead to enhanced NLO properties. globalresearchonline.net

| NLO Parameter | Calculated Value | Reference |

|---|---|---|

| Dipole Moment (μ) | Value in Debye | globalresearchonline.net |

| Polarizability (α) | Value in a.u. | globalresearchonline.net |

| First Hyperpolarizability (β) | Value in a.u. | globalresearchonline.net |

This compound has several rotatable bonds, leading to different possible conformations. Computational methods can be used to perform a conformational analysis to identify the most stable (lowest energy) three-dimensional structure. nih.gov By mapping the potential energy surface through systematic rotation of dihedral angles, researchers can determine the global energy minimum geometry. For chalcones, the trans isomer is generally found to be more thermodynamically stable than the cis isomer. bhu.ac.in The planarity of the molecule is also a key factor, with studies on similar structures showing a nearly planar arrangement of the central α,β-unsaturated carbonyl system, which maximizes π-conjugation. nih.govniscpr.res.in

Density Functional Theory (DFT) Applications

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unar.ac.id This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

For chalcone derivatives, which are known for a wide range of biological activities, molecular docking studies have been performed to investigate their interactions with various enzymes and protein receptors. nih.govresearchgate.net In a typical study, this compound would be docked into the active site of a target protein. The analysis of the resulting docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net The binding affinity is often estimated through a scoring function, with lower binding energy values indicating a more favorable interaction. nih.gov Such studies can elucidate how the methoxy group and the enone moiety contribute to binding and specificity.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Example: CDK2 (2KW6) | -7.5 | LEU83, LYS33, ASP86 | Hydrogen Bond, Hydrophobic | researchgate.net |

| Example: ER-α (1IOG) | -10.14 | ARG394, GLU353, THR347 | Hydrogen Bond, π-π Stacking | nih.gov |

Prediction of Binding Modes with Biological Macromolecules

Computational docking simulations are a cornerstone in predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins and enzymes. This technique forecasts the preferred orientation of the molecule when bound to a target, revealing the specific atomic interactions that stabilize the complex.

For chalcone derivatives, which share the α,β-unsaturated ketone scaffold with this compound, molecular docking studies have revealed common binding motifs. nih.gov These interactions are primarily governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For instance, the carbonyl group of the enone linker frequently acts as a hydrogen bond acceptor, while the aromatic rings often engage in hydrophobic and π-stacking interactions with the amino acid residues of the target protein. mdpi.com

In a study on 4-methoxychalcone's interaction with bovine serum albumin (BSA), molecular docking revealed that the molecule could bind to two main sites. mdpi.com The interactions observed included hydrogen bonding with serine residues and various π-stacking interactions (π-sigma, π-π T-shaped, and π-alkyl) with residues like tryptophan, arginine, valine, and leucine. mdpi.com Such detailed predictions of binding modes are crucial for understanding the compound's potential biological activity and for the rational design of more potent analogs.

| Interacting Residue Type | Type of Interaction |

| Serine | Hydrogen Bond |

| Arginine | π-cation, π-alkyl |

| Tryptophan | π-π (T-shaped) |

| Leucine | π-sigma, π-alkyl |

| Valine | π-alkyl |

| Alanine | π-alkyl |

| Threonine | π-sigma |

This table illustrates the types of interactions that can be predicted between a methoxy-substituted chalcone and amino acid residues in a protein binding site, based on molecular docking studies. mdpi.com

Estimation of Binding Affinities and Pharmacological Relevance

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target. This is often expressed as a binding energy or a docking score, where a more negative value typically indicates a stronger interaction. nih.govbiomedres.us These estimations are vital for prioritizing compounds in drug discovery pipelines and for understanding their pharmacological relevance.

For various chalcone derivatives, molecular docking studies have reported a range of binding affinities against different biological targets. For example, in a study targeting the EGFR-TK enzyme, several chalcone compounds exhibited high negative docking scores, with some reaching -11.4 kcal/mol, which was superior to the reference drug erlotinib (B232) (-7.7 kcal/mol). nih.gov Further refinement of these binding energies can be achieved using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), which have shown strong correlations with experimental activity. nih.gov For instance, the binding free energies for some chalcones with EGFR-TK were calculated to be as low as -94.266 kJ/mol. nih.gov

Similarly, in studies against cyclooxygenase (COX) enzymes, synthesized chalcone derivatives showed promising binding affinities. biomedres.us Against COX-1, affinities reached -7.24 kcal/mol, and against COX-2, they were as high as -8.84 kcal/mol, comparable to or better than some standard anti-inflammatory drugs. biomedres.us These computational estimations of binding affinity are instrumental in gauging the potential of this compound as a pharmacologically active agent.

| Compound Class | Biological Target | Estimated Binding Affinity (kcal/mol) |

| Chalcone Derivatives | EGFR-TK | -10.4 to -11.4 |

| Chalcone Derivatives | COX-1 | up to -7.24 |

| Chalcone Derivatives | COX-2 | up to -8.84 |

| 4-Methoxychalcone (B190469) | Bovine Serum Albumin (Site 1) | -8.5 |

| 4-Methoxychalcone | Bovine Serum Albumin (Site 2) | -7.5 |

This table presents examples of estimated binding affinities for chalcone derivatives against various biological targets, as determined by molecular docking studies. mdpi.comnih.govbiomedres.us

Chemical Reactivity Descriptors from Computational Methods

Density Functional Theory (DFT) has become a powerful tool for calculating various chemical reactivity descriptors. These descriptors help in understanding the electronic structure and predicting the reactive behavior of molecules like this compound.

Fukui Functions and Dual Descriptor Analysis

Fukui functions are a key concept in DFT that help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. wikipedia.org The function quantifies the change in electron density at a specific point in the molecule upon the addition or removal of an electron. wikipedia.org

For α,β-unsaturated carbonyl compounds, the Fukui function can pinpoint the atoms most susceptible to reaction. scirp.org Generally, the β-carbon of the enone system is predicted to be a primary site for nucleophilic attack, while the oxygen atom of the carbonyl group is a likely site for electrophilic attack. lew.ro

The dual descriptor, which is derived from the Fukui functions, provides an even clearer picture of reactivity by simultaneously showing regions prone to nucleophilic attack (where the descriptor is positive) and electrophilic attack (where it is negative). scirp.org In a computational analysis of chlorinated chalcones, the dual descriptor was used to identify the specific atoms within the enone moiety (C1 carbonyl carbon, C2 alpha-carbon, and C3 beta-carbon) that are most likely to participate in reactions. scirp.org Such analyses are crucial for understanding the reaction mechanisms involving this compound.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

The Electron Localization Function (ELF) is a method used to visualize the localization of electrons in a molecule, providing a chemically intuitive picture of chemical bonds, lone pairs, and atomic shells. wikipedia.org It is a measure of the likelihood of finding an electron near a reference electron with the same spin. wikipedia.org ELF analysis can clearly distinguish between core and valence electrons and can illustrate the nature of covalent bonds and non-bonding electron pairs. wikipedia.orglabinsights.nl

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.

The ¹H and ¹³C NMR spectra of 1-(4-Methoxyphenyl)pent-1-en-3-one exhibit characteristic signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus, providing clues to their position relative to functional groups.

In the ¹H NMR spectrum, the protons on the aromatic ring typically appear as doublets in the downfield region (around 6.9 and 7.5 ppm) due to the electron-withdrawing and -donating effects of the substituents. The vinyl protons (on the C=C double bond) also resonate downfield, with their coupling constant indicating the trans geometry of the double bond. The methoxy (B1213986) group protons appear as a sharp singlet around 3.8 ppm. The ethyl group protons present as a quartet (CH₂) coupled to a triplet (CH₃) in the upfield region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is highly deshielded and appears furthest downfield (near 200 ppm). Carbons of the aromatic ring and the alkene double bond resonate in the intermediate region (approx. 114-160 ppm). The methoxy carbon gives a signal around 55 ppm, while the aliphatic carbons of the ethyl group are found in the most upfield region of the spectrum. mdpi.compdx.edu

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position / Group | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-α (vinyl) | ~6.7 | d, J ≈ 16 | ~125.0 |

| H-β (vinyl) | ~7.5 | d, J ≈ 16 | ~144.0 |

| Aromatic H (ortho to OMe) | ~6.9 | d, J ≈ 8.8 | ~114.5 |

| Aromatic H (meta to OMe) | ~7.5 | d, J ≈ 8.8 | ~130.0 |

| Methoxy (OCH₃) | ~3.8 | s | ~55.5 |

| Ethyl (CH₂) | ~2.7 | q, J ≈ 7.3 | ~34.0 |

| Ethyl (CH₃) | ~1.1 | t, J ≈ 7.3 | ~8.0 |

| Carbonyl (C=O) | - | - | ~200.5 |

| Aromatic C (ipso, C-Ar) | - | - | ~127.0 |

| Aromatic C (ipso, C-OMe) | - | - | ~161.5 |

Note: The data presented are typical predicted values based on spectral data from analogous compounds and established chemical shift theory. Actual experimental values may vary slightly.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.eduresearchgate.net For this compound, a COSY spectrum would show cross-peaks connecting the two vinyl protons, confirming their proximity. It would also show a clear correlation between the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with their directly attached carbon atoms. sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak linking the methoxy proton signal (~3.8 ppm) to the methoxy carbon signal (~55.5 ppm), and similarly connect each vinyl and aromatic proton to its corresponding carbon atom. This is invaluable for assigning the carbons in the crowded 110-150 ppm region. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for piecing together the molecular skeleton. For instance, an HMBC spectrum would show correlations from the vinyl protons to the carbonyl carbon and the aromatic carbons, confirming the connectivity of the chalcone-like core.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₄O₂. massbank.eu

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. HRMS analysis using a technique like ESI-QFT (Electrospray Ionization Quadrupole Fourier Transform) can measure the mass of the protonated molecule [M+H]⁺. massbank.eu

Molecular Formula : C₁₂H₁₄O₂

Calculated Exact Mass : 190.0994 u massbank.eu

Observed [M+H]⁺ Ion : An experimental HRMS measurement would be expected to yield a mass-to-charge ratio extremely close to 191.1067, confirming the elemental composition and validating the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation, which breaks it into smaller fragment ions. The resulting fragmentation pattern is a fingerprint that provides significant structural information. mdpi.comnih.gov An ESI-MS/MS spectrum of the [M+H]⁺ ion of this compound reveals key structural features. massbank.eu

Common fragmentation pathways include:

Cleavage of the ethyl group.

Loss of the entire acyl group (–C(O)CH₂CH₃).

Fragmentations around the methoxy-substituted aromatic ring.

Interactive Table 2: Major Predicted Fragments in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

| m/z (Mass/Charge) | Proposed Fragment Structure / Neutral Loss | Structural Information Gained |

| 173 | Loss of H₂O | Presence of a protonatable oxygen and abstractable hydrogens. |

| 161 | Loss of C₂H₅• (ethyl radical) | Indicates the presence of an ethyl group that can be cleaved. |

| 135 | [C₉H₁₁O]⁺ (Loss of C₃H₃O) | Corresponds to the 4-methoxy-styryl cation, confirming the core structure. |

| 121 | [C₈H₉O]⁺ (Loss of C₄H₅O) | Often represents a tropylium-like ion derived from the methoxyphenyl moiety. |

| 91 | [C₇H₇]⁺ | Classic tropylium (B1234903) ion, indicating a benzyl-type substructure. |

| 77 | [C₆H₅]⁺ | Phenyl cation, suggesting fragmentation of the aromatic ring. |

Note: This data is based on the MS2 spectrum available in the MassBank database, accession MSBNK-LCSB-LU060306. massbank.eu

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making it an excellent tool for functional group identification. vscht.cz

The IR spectrum of this compound would display several key absorption bands:

C=O Stretch : A strong, sharp absorption band is expected in the region of 1660-1685 cm⁻¹ . The conjugation with the C=C double bond lowers the frequency from a typical saturated ketone (which appears >1700 cm⁻¹). researchgate.netmasterorganicchemistry.com

C=C Stretch : An absorption of variable intensity for the alkene double bond is expected around 1600-1640 cm⁻¹ . vscht.cz

Aromatic C=C Stretches : The benzene (B151609) ring will show characteristic absorptions, typically two bands in the 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ regions.

C-H Stretches : Aromatic and vinyl C-H stretches are found just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹ ), while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ). This distinction is a clear indicator of both saturated and unsaturated portions of the molecule. vscht.czmasterorganicchemistry.com

C-O Stretch : The aryl-alkyl ether linkage (Ar-O-CH₃) will produce a strong, characteristic band in the fingerprint region, typically around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one near 1030-1050 cm⁻¹ (symmetric stretch). researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of its FT-IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes within the molecule.

The most notable feature in the FT-IR spectrum of a chalcone (B49325) is the strong absorption band corresponding to the carbonyl (C=O) group of the α,β-unsaturated ketone. This peak is typically observed in the region of 1650-1660 cm⁻¹. nih.gov The conjugation of the carbonyl group with the ethylenic double bond and the aromatic ring shifts this absorption to a lower wavenumber compared to a simple saturated ketone.

Other significant peaks include the C=C stretching vibration of the aromatic ring and the vinylic group, which appear in the 1600-1450 cm⁻¹ range. The presence of the methoxy group (-OCH₃) is confirmed by a characteristic C-O-C stretching vibration, typically found around 1250 cm⁻¹ (asymmetric stretching) and 1035 cm⁻¹ (symmetric stretching). nih.gov The spectrum also displays C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively.

Table 1: Characteristic FT-IR Absorption Bands for this compound (Predicted)

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl Stretch | α,β-Unsaturated Ketone (C=O) | ~1655 |

| Olefinic Stretch | Alkene (C=C) | ~1600 |

| Aromatic Stretch | Aromatic Ring (C=C) | ~1580, 1510, 1450 |

| Asymmetric C-O-C Stretch | Aryl-alkyl ether (-OCH₃) | ~1250 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For chalcones like this compound, Raman spectra are characterized by strong signals from the C=C bonds of the aromatic ring and the enone system due to their high polarizability.

While specific Raman data for this exact compound is not widely published, studies on various synthetic chalcones show a typical experimental range of 100-1800 cm⁻¹. embrapa.br The key vibrational modes, including the carbonyl stretch and the olefinic and aromatic C=C stretches, are also observable in the Raman spectrum, often with different relative intensities compared to FT-IR. embrapa.br The assignment of normal modes is typically based on literature surveys of similar compounds. embrapa.br

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the conjugated system of this compound. The spectrum is indicative of the extensive π-electron system that includes the methoxy-substituted phenyl ring, the ethylenic bridge, and the carbonyl group.

Electronic Absorption Characteristics

The UV-Vis absorption spectrum of methoxy-substituted chalcones typically displays two main absorption bands. nih.gov

The first, and most intense, band is observed in the 340-390 nm range. nih.gov This absorption corresponds to a π → π* electronic transition, which is characteristic of the cinnamoyl system (Ar-CH=CH-C=O). The position and intensity of this band are sensitive to the substitution pattern on the aromatic rings. The electron-donating methoxy group on the phenyl ring can cause a bathochromic (red) shift of this absorption maximum (λmax).

A second, less intense absorption band is typically found in the shorter wavelength region of 220-270 nm. nih.gov This band is often attributed to the n → π* transition of the carbonyl group, as well as π → π* transitions associated with the aromatic ring itself. For chalcones with a methoxy group, a maximum absorption can be found around 342 nm, which is assigned to the n → π* transition. lgcstandards.com

Table 2: Electronic Absorption Data for Methoxy-Chalcone Derivatives

| Transition Type | Chromophore | Typical λmax (nm) |

|---|---|---|

| π → π* | Cinnamoyl System | 340 - 390 nih.gov |

| n → π* | Carbonyl Group (C=O) | ~342 lgcstandards.com |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the purification, identification, and quantification of this compound. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

A simple and rapid reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound. A common approach involves using a C18 stationary phase, which is effective for separating moderately polar compounds like chalcones.

A typical mobile phase for such a separation consists of a mixture of acetonitrile (B52724) (MeCN) and water. To improve peak shape and resolution, an acid modifier like phosphoric acid or formic acid is often added to the mobile phase. For instance, a mobile phase containing acetonitrile, water, and phosphoric acid can be used for effective separation. If the method needs to be compatible with mass spectrometry detection, volatile modifiers like formic acid are used instead of phosphoric acid. This liquid chromatography method is scalable and can be used for isolating impurities in preparative separations.

Table 3: Example HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Reverse Phase) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid or Formic Acid |

| Detection | UV (at λmax, e.g., ~340 nm) |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound, providing both retention time data for the separation and a mass spectrum for structural confirmation. The mass spectrum is generated by the fragmentation of the molecule upon electron ionization.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (190.0994 g/mol ). massbank.eu The fragmentation pattern is characteristic of the compound's structure. Key fragments arise from the cleavage of bonds within the molecule. A prominent fragment is often the methoxyphenyl cation or a related fragment. Analysis of the MS2 spectrum reveals major fragment ions that can be used for structural confirmation. massbank.eu

Table 4: GC-MS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄O₂ | massbank.eu |

| Exact Mass | 190.0994 | massbank.eu |

| InChIKey | SLDQOBRACOQXGE-UHFFFAOYSA-N | massbank.eu |

| Precursor Ion [M+H]⁺ | 191.10666 | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can build a three-dimensional model of the molecule and understand its packing in the solid state. This information is crucial for understanding structure-property relationships.

The process of single-crystal X-ray diffraction involves growing a suitable crystal, mounting it on a diffractometer, and collecting diffraction data as the crystal is rotated in the X-ray beam. This data is then processed to determine the unit cell dimensions, space group, and the positions of the atoms in the crystal lattice. The structural model is then refined to best fit the experimental data.

No specific single-crystal X-ray diffraction data for this compound has been found in the reviewed literature. Therefore, a data table of its crystallographic parameters cannot be provided.

The study of crystal packing reveals how individual molecules are arranged in the crystal lattice. This arrangement is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netcardiff.ac.uk Analyzing these interactions is key to understanding the physical properties of the solid material, including its stability and solubility.

A detailed analysis of the crystal packing and specific intermolecular interactions for this compound is not possible without the prerequisite crystallographic data.

Biological Activities and Structure Activity Relationship Sar Studies

In Vitro Pharmacological Evaluations

No specific in vitro pharmacological data for 1-(4-Methoxyphenyl)pent-1-en-3-one were found. The following sections detail the standard assessments for which data is currently lacking.

A thorough literature search did not uncover any studies that have assessed the anti-inflammatory properties of this compound. For related chemical structures, such as other butenone derivatives, anti-inflammatory activity is often evaluated in vitro using models like lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). mdpi.comnih.gov Key parameters in these studies typically include the measurement of nitric oxide (NO) production and the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.com However, no such data exists specifically for this compound.

There is no available research detailing the antimicrobial spectrum of this compound. Standard antimicrobial analyses involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria and fungi. While other ketone derivatives have been investigated for their antimicrobial properties, this specific compound has not been profiled. researchgate.net

No studies reporting the anticancer or cytotoxic effects of this compound against cancer cell lines were identified. Cytotoxicity is typically determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability. Results are often presented as IC₅₀ values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. While numerous compounds, including other butanone analogues, have been evaluated for cytotoxicity against various cancer cell lines, no such data is available for this compound. nih.govnih.gov

The antioxidant capacity of this compound has not been reported in the scientific literature. Common in vitro methods for determining antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. These tests measure the ability of a compound to neutralize free radicals, but no such evaluations have been published for this specific ketone.

Investigation of Genotoxicity and Aneugenicity

No data from genotoxicity or aneugenicity studies for this compound could be located in the available literature.

There are no published results from in vitro micronucleus induction assays for this compound. This test is a standard method to assess potential chromosomal damage (clastogenicity) or effects on chromosome number (aneugenicity) induced by a chemical substance. epa.govnih.govnih.gov The assay identifies the formation of micronuclei, which are small nuclei that form outside the main nucleus in cells that have undergone chromosome breakage or loss. The absence of such a study means the genotoxic potential of this compound remains unevaluated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria. wikipedia.orgeurofins.com.auyoutube.comnih.gov For chalcones, the results of Ames testing appear to be variable and dependent on the specific substitution pattern of the molecule.

While direct Ames test data for this compound is not available, studies on analogous chalcones provide some insight. For instance, a study on (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one (a chalcone (B49325) with a chloro-substituted phenyl ring) and another derivative showed no mutagenic activity in Salmonella typhimurium strains TA98 and TA100. syncsci.com Interestingly, these chalcones demonstrated antimutagenic properties when co-administered with a known mutagen, sodium azide. syncsci.com

Conversely, the broader class of flavonoids, which includes chalcones, contains compounds that can exhibit mutagenic activity in the Ames test, often dependent on metabolic activation. The presence of the α,β-unsaturated ketone, a Michael acceptor, in the chalcone scaffold suggests a potential for reactivity with biological nucleophiles like DNA, which could theoretically lead to mutations. nih.govacs.orgresearchgate.net However, without specific testing of this compound, its mutagenic potential remains undetermined.

In Vivo DNA Damage and Micronucleus Assays

In vivo genotoxicity assays, such as the micronucleus test, provide crucial information about a compound's ability to cause chromosomal damage in a whole organism. mdpi.comnih.gov

Research on chalcone derivatives has yielded mixed results in these assays. For example, two synthetic chalcones, (E)-3-(4-chlorophenyl)-1-phenyl-2-propen-1-one and (E)-3-(2,4-dimethoxyphenyl)-1-phenyl-2-propen-1-one, were found to induce a significant increase in the frequency of micronucleated polychromatic erythrocytes (MNPCE) in mice, indicating a genotoxic effect. syncsci.comresearchgate.net In contrast, another study on the chalcone (E)-1-(2-hydroxyphenyl)-3-(4-methylphenyl) showed no significant increase in MNPCE frequency, suggesting an absence of genotoxicity. semanticscholar.org This particular chalcone even exhibited a protective effect against DNA damage induced by known carcinogens. semanticscholar.org

These conflicting findings highlight the critical role of specific substituents on the chalcone backbone in determining the genotoxic outcome. The methoxy (B1213986) group at the 4-position of the phenyl ring in this compound and the ethyl group on the ketone side will significantly influence its metabolic fate and interaction with DNA, making it difficult to predict its in vivo genotoxicity without direct experimental evidence.

Mechanistic Insights into Biological Action

Identification of Molecular Targets and Pathways

The biological activities of chalcones stem from their ability to interact with a wide array of molecular targets and signaling pathways. nih.govnih.gov The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently bind to nucleophilic residues, such as cysteine, in proteins. nih.govacs.orgresearchgate.net

Key molecular targets and pathways modulated by chalcones analogous to this compound include:

Nuclear Factor-kappa B (NF-κB) Pathway: Many chalcones are potent inhibitors of the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. nih.govacs.org The inhibition is often achieved by targeting components like IκB kinase. nih.gov

Nrf2/ARE Pathway: The Keap1-Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Some methoxychalcones have been shown to modulate this pathway. For example, 4-methoxychalcone (B190469) has been found to inhibit Nrf2/ARE-mediated defense mechanisms in certain cancer cells, enhancing their sensitivity to other drugs. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): 4'-Methoxychalcone has been identified as a PPARγ activator, playing a role in adipocyte differentiation and modulating the expression of genes involved in insulin (B600854) sensitivity. medchemexpress.comselleckchem.com

Apoptotic Pathways: Chalcones can induce apoptosis through various mechanisms, including the modulation of the p53 pathway, interaction with the proteasome, and effects on TRIAL/death receptors and mitochondria-mediated pathways. nih.govnih.gov

Enzyme Modulation and Receptor Interaction Studies

Chalcones are known to inhibit a variety of enzymes and interact with different receptors.

Enzyme Modulation:

| Enzyme Target | Effect of Analogous Chalcones | Reference |

| Cyclooxygenases (COX-1 and COX-2) | Inhibition, leading to anti-inflammatory effects. | nih.gov |

| 5-Lipoxygenase (5-LOX) | Inhibition, contributing to anti-inflammatory properties. | nih.gov |

| Tyrosinase | Inhibition, suggesting potential applications in hyperpigmentation disorders. | nih.gov |

| α-Glucosidase | Inhibition, indicating potential as an anti-diabetic agent. | nih.govnih.gov |

| Aldose Reductase | Inhibition, with potential for mitigating diabetic complications. | nih.gov |

Receptor Interaction:

Studies on coumarin-chalcone hybrids have shown that methoxy-substituted derivatives can exhibit selective binding to adenosine (B11128) receptors, particularly the A3 subtype. nih.gov This suggests that this compound could potentially interact with G-protein coupled receptors, although specific binding studies are required for confirmation.

Structure-Activity Relationship (SAR) Elucidation

The biological potency and selectivity of chalcones are profoundly influenced by the nature and position of substituents on both aromatic rings and modifications to the enone core. nih.govacs.orgresearchgate.net

Impact of Structural Modifications on Biological Potency

Based on extensive SAR studies of various chalcone derivatives, the following general principles can be applied to infer the potential impact of structural modifications on the biological potency of this compound:

Substitution on the Phenyl Rings:

Ring A (the ring attached to the carbonyl group): The presence of a 4-methoxy group on this ring, as in this compound, is common in many biologically active chalcones. The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule and its interaction with biological targets.

Ring B (the ring attached to the β-carbon): The lack of substitution on this ring in the parent structure is a key variable. The introduction of various substituents (e.g., hydroxyl, methoxy, halogens) on this ring is a common strategy to modulate activity. For instance, in a series of sulfonamide 4-methoxychalcone derivatives, the nature of the substituent on the aniline (B41778) ring (attached to the sulfonamide) significantly impacted antileishmanial activity. researchgate.net

The Enone Moiety: The α,β-unsaturated ketone is crucial for the reactivity of many chalcones as a Michael acceptor. Saturation of the double bond generally leads to a significant decrease or loss of certain biological activities.

The Alkyl Ketone Chain: In this compound, the carbonyl group is part of an ethyl ketone. The nature of this alkyl group can influence the steric and electronic properties of the molecule. Varying the length and branching of this alkyl chain would likely impact the compound's fit into the binding pockets of its molecular targets.

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping is a crucial technique in drug discovery, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For derivatives of this compound, this approach helps in understanding the structural requirements for their biological activity and in designing new, more effective compounds. science.gov

Lead optimization is the process of modifying a biologically active compound—the "lead"—to improve its properties, such as potency, selectivity, and pharmacokinetic parameters. nih.gov A common strategy in lead optimization is structural simplification, where complex molecules are streamlined to create analogs that are easier to synthesize and may have improved drug-like properties. nih.gov This has been successfully applied to various natural and synthetic compounds. nih.gov

For instance, in the development of anti-invasive agents, the substitution pattern on the phenyl ring of related structures plays a critical role. Studies on isocoumarin (B1212949) analogues have shown that the placement of fluoro groups on the phenyl ring can significantly enhance antimetastatic effects. nih.gov Similarly, for 1,2,5-oxadiazole derivatives, the antiplasmodial activity and selectivity are heavily influenced by the substitution pattern on the 4-phenyl moiety. mdpi.com Specifically, 4-(3,4-dialkoxyphenyl) substitution has been shown to have a positive impact on both activity and cytotoxicity. mdpi.com